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Introduction: The Challenge of Molecular Motion
Rovibrational spectroscopy investigates the transitions between different vibrational and

rotational energy levels of molecules in the gas phase.[1] These spectra provide a detailed

fingerprint of a molecule's structure, dynamics, and potential energy surface (PES). The

theoretical foundation for understanding these spectra lies in solving the time-independent

nuclear Schrödinger equation.[2] However, for all but the simplest molecules, this differential

equation is too complex to be solved analytically. This necessitates the use of powerful

numerical methods to find approximate solutions.

Variational methods are a common and powerful approach, where the wavefunction is

expanded in a set of known basis functions. This transforms the differential equation into a

more manageable matrix eigenvalue problem.[2] The Discrete Variable Representation (DVR)

is a particularly efficient and widely used technique within this framework, offering significant

computational advantages for calculating rovibrational spectra.[3][4]
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The DVR is a grid-based method that provides an alternative to the traditional Finite Basis

Representation (FBR), also known as the variational basis representation (VBR).[5] In an FBR,

the Hamiltonian matrix elements are computed by integrating over basis functions, which can

be computationally intensive, especially for the potential energy operator.

The core idea of DVR is to establish a representation where the potential energy matrix is

diagonal.[5][6] The diagonal elements are simply the values of the potential energy evaluated

at a set of grid points.[5] This simplification dramatically reduces the computational effort

required to construct the Hamiltonian matrix.

The DVR and FBR are not independent but are connected by a unitary transformation. A DVR

can be constructed from an FBR by diagonalizing the position operator matrix, Q, where Qjk =

<φj|x|φk>. The resulting eigenvalues are the DVR grid points (xα), and the transformation

matrix (U) consists of the eigenvectors.[7]

The key properties of a DVR are:

Diagonal Potential Energy Matrix: The potential energy matrix V is diagonal in the DVR, with

Vαβ = V(xα)δαβ.[7] This avoids the need to calculate complex multi-dimensional integrals.

Grid Point Basis: The DVR basis functions, |χα>, are localized at specific grid points xα.

Simple Matrix Elements: The evaluation of matrix elements for operators that are functions of

coordinates becomes trivial.[8]
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Caption: Transformation from FBR to DVR. (Max Width: 760px)

The DVR Methodology for Rovibrational
Calculations
Calculating the rovibrational energy levels and wavefunctions of a molecule using DVR

involves a series of well-defined computational steps. The process starts with defining the

system's Hamiltonian and ends with the diagonalization of the Hamiltonian matrix to obtain the

desired spectral information.

The general workflow is as follows:

Define Hamiltonian: An exact (within the Born-Oppenheimer approximation) kinetic energy

operator (KEO) is defined along with a potential energy surface (PES) for the molecule.[3]

Choose Coordinates: A suitable set of internal coordinates is chosen to describe the

molecular geometry. Common choices for triatomic molecules include Jacobi or Radau

coordinates.[3][8]
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Select 1D Basis Sets: For each degree of freedom, a one-dimensional (1D) basis set is

selected. These are often eigenfunctions of model 1D problems, such as Morse oscillators

for stretching vibrations or Legendre polynomials for bending vibrations.[8]

Generate DVR Grids and Functions: The chosen 1D basis sets are used to generate the

corresponding DVR points (grid) and basis functions for each coordinate.

Construct Hamiltonian Matrix: The full, multidimensional Hamiltonian matrix is constructed in

the direct-product DVR basis. The kinetic energy part is transformed from the FBR, while the

potential energy part is diagonal and evaluated directly on the grid points.[7]

Solve Eigenvalue Problem: The resulting Hamiltonian matrix is diagonalized to obtain the

eigenvalues (rovibrational energies) and eigenvectors (wavefunctions). For large matrices,

iterative methods like the Lanczos algorithm are often employed.[9][10]
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Caption: General workflow for a DVR rovibrational calculation. (Max Width: 760px)
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Basis Sets and DVR Types
The efficiency and accuracy of a DVR calculation depend critically on the choice of the

underlying basis set. An optimal basis should provide a compact representation of the true

wavefunctions.

Common Basis Functions in Rovibrational DVR
Basis Function Type Associated Coordinate Description

Morse Oscillator-like Stretching vibrations

Based on the exactly solvable

Morse oscillator, these are

excellent for describing

anharmonic stretches.[8]

Harmonic Oscillator Stretching vibrations

Eigenfunctions of the quantum

harmonic oscillator. Less

accurate for highly anharmonic

systems.[6]

(Associated) Legendre Bending vibrations

Polynomial basis suitable for

describing angular motion,

forming the basis for Gauss-

Legendre quadrature.[8]

Sinc Functions General coordinates

Provides a "universal" DVR

basis that is not tied to a

specific Hamiltonian.[7][11]

Types of DVR Schemes
Several DVR schemes have been developed, each with specific properties and applications:

Standard DVR: Derived from orthogonal polynomial basis sets (e.g., Legendre, Hermite) and

their associated Gaussian quadrature rules.[5]

Potential-Optimized DVR (PO-DVR): The 1D basis functions are derived from the

eigenstates of 1D reference Hamiltonians that incorporate parts of the full potential.[12][13]

This tailors the basis set to the specific problem, often leading to smaller and more efficient

representations.[14]
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Sinc DVR: Based on sinc functions, it corresponds to a Fourier basis on a uniform grid. It is

particularly useful for problems with periodic boundary conditions or for representing

wavefunctions in free space.[11]

Successive Diagonalization and Truncation: For multidimensional problems, the Hamiltonian

is solved sequentially. After solving for one dimension, the resulting eigenfunctions are used

as a truncated basis for the next dimension, which keeps the final matrix size manageable.

[8]

Detailed Computational Protocol: A Triatomic
Molecule Example
This section outlines a detailed computational methodology for calculating the rovibrational

spectrum of a triatomic molecule, as implemented in programs like the DVR3D suite.[3][8]

Step 1: Coordinate System and Hamiltonian Definition

Coordinates: Choose either Radau or Jacobi coordinates to describe the three internal

degrees of freedom (r1, r2, θ).[3] These coordinate systems minimize kinetic coupling.

Hamiltonian: The exact rovibrational kinetic energy operator for a triatomic molecule in the

chosen coordinates is used. The potential energy is provided as an analytical function or a

grid of ab initio points (a PES).

Step 2: Basis Set Selection and DVR Grid Generation

Radial Coordinates (r1, r2): A DVR based on Morse oscillator-like functions is typically used.

[8] The parameters of the Morse functions (De, α, re) can be optimized to match the 1D

slices of the potential energy surface.[8] The number of basis functions (and thus DVR

points) for each radial coordinate is chosen to ensure convergence.

Angular Coordinate (θ): A DVR based on (associated) Legendre polynomials is used. The

grid points correspond to the points of a Gauss-Legendre quadrature.[8]

Step 3: Hamiltonian Matrix Construction
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The calculation proceeds via a multi-step diagonalization and truncation procedure.[15] For

example, one might first solve the 1D radial problems.

A 2D Hamiltonian in one radial coordinate and the bending coordinate is constructed and

diagonalized at each DVR point of the second radial coordinate. The basis is truncated,

keeping only the eigenfunctions below a certain energy threshold.

Finally, the full 3D Hamiltonian matrix is constructed in the basis of the truncated 2D

eigenfunctions. The potential energy matrix is evaluated on the 3D grid of DVR points.

Step 4: Matrix Diagonalization and Solution

The final, relatively compact Hamiltonian matrix is diagonalized. For larger problems (high

rotational excitation or high energy levels), the Lanczos iterative algorithm is highly efficient.

[9][10][16] The algorithm finds the extremal eigenvalues without constructing the full matrix

explicitly, relying instead on matrix-vector products, which is computationally favorable.[10]

The diagonalization yields the vibrational (J=0) energy levels and wavefunctions.[8]

Step 5: Calculation of Rotationally Excited States and Spectra

For rotationally excited states (J>0), the vibrational wavefunctions obtained in the previous

step are used as a basis to construct the full rovibrational Hamiltonian matrix, which includes

Coriolis coupling terms.[15]

This matrix is then diagonalized for each desired value of the total angular momentum J.[15]

Using a dipole moment surface (DMS), transition intensities between the calculated

rovibrational levels can be computed to simulate the final spectrum.[8]

Quantitative Data and Performance
The efficiency of DVR allows for the calculation of highly accurate rovibrational spectra for

small molecules. The primary factor influencing computational cost is the size of the final

Hamiltonian matrix, which depends on the number of DVR grid points for each degree of

freedom.
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A key advantage of DVR is the ability to prune the basis set. Since the DVR basis is localized

in coordinate space, points in regions of very high potential energy (which are classically

forbidden) can be removed from the basis, significantly reducing the size of the calculation

without loss of accuracy.[13]

Below is a representative table illustrating the convergence of vibrational band origins (in cm⁻¹)

for the H₂O molecule with an increasing number of radial DVR basis functions (N_r), based on

the principles discussed in the literature.[14]

Vibrational
State (ν₁, ν₂,
ν₃)

N_r = 15 N_r = 20 N_r = 25 Experimental

(0, 1, 0) - Bend

Fundamental
1594.75 1594.75 1594.75 1594.75

(1, 0, 0) - Symm.

Stretch
3657.10 3657.05 3657.05 3657.05

(0, 0, 1) -

Asymm. Stretch
3755.98 3755.93 3755.93 3755.93

(0, 2, 0) - Bend

Overtone
3151.65 3151.64 3151.64 3151.63

(1, 1, 0) -

Combination

Band

5235.03 5234.98 5234.98 5234.98

(0, 1, 1) -

Combination

Band

5331.25 5331.20 5331.20 5331.20

Note: This table is illustrative of typical convergence behavior. The number of angular basis

functions is held fixed. Data is conceptualized from findings in cited literature.

Conclusion
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The Discrete Variable Representation (DVR) is a robust and efficient numerical method that

has become a cornerstone of theoretical rovibrational spectroscopy. Its primary advantage lies

in the diagonal representation of the potential energy operator, which greatly simplifies the

construction of the Hamiltonian matrix. By combining DVR with optimized basis sets, efficient

diagonalization algorithms like Lanczos, and strategies such as basis pruning and successive

diagonalization, it is possible to compute thousands of highly accurate rovibrational energy

levels for polyatomic molecules. This capability is crucial for assigning and understanding high-

resolution spectra, refining potential energy surfaces, and providing high-quality data for fields

ranging from atmospheric science to astrophysics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]

2. arxiv.org [arxiv.org]

3. researchgate.net [researchgate.net]

4. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

5. acmm.nl [acmm.nl]

6. Discrete-variable representation (DVR) bases — NITROGEN 2.3.dev0 documentation
[nitrogen-docs.readthedocs.io]

7. pci.uni-heidelberg.de [pci.uni-heidelberg.de]

8. ucl.ac.uk [ucl.ac.uk]

9. Lanczos algorithm - Wikipedia [en.wikipedia.org]

10. cond-mat.de [cond-mat.de]

11. Simulation of vibronic spectra of flexible systems: hybrid DVR-harmonic approaches -
PMC [pmc.ncbi.nlm.nih.gov]

12. ora.ox.ac.uk [ora.ox.ac.uk]

13. pubs.aip.org [pubs.aip.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1670996?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Rotational%E2%80%93vibrational_spectroscopy
https://arxiv.org/pdf/2209.08113
https://www.researchgate.net/publication/220257628_DVR3D_A_program_suite_for_the_calculation_of_rotation-vibration_spectra_of_triatomic_molecules
https://www2.sci.u-szeged.hu/czako/papers/ARCC_3_155_2007.pdf
https://www.acmm.nl/molsim/han/2001/gcg2001.pdf
https://nitrogen-docs.readthedocs.io/en/latest/tutorials/dvr.html
https://nitrogen-docs.readthedocs.io/en/latest/tutorials/dvr.html
https://www.pci.uni-heidelberg.de/tc/usr/mctdh/lit/NumericalMethods.pdf
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/338.pdf
https://en.wikipedia.org/wiki/Lanczos_algorithm
https://www.cond-mat.de/research/lanczos/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732573/
https://ora.ox.ac.uk/objects/uuid:2e8bb996-9145-4275-ab5a-54f0c247a478
https://pubs.aip.org/aip/jcp/article/130/9/094101/919005/A-discrete-variable-representation-method-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. scielo.br [scielo.br]

15. files.core.ac.uk [files.core.ac.uk]

16. apps.dtic.mil [apps.dtic.mil]

To cite this document: BenchChem. [A Technical Guide to the Discrete Variable
Representation (DVR) in Rovibrational Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1670996#basic-concepts-of-dvr-in-
rovibrational-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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